molecular formula C7H8N4 B13594576 Pyridine, 4-(2-azidoethyl)- CAS No. 117377-80-7

Pyridine, 4-(2-azidoethyl)-

Cat. No.: B13594576
CAS No.: 117377-80-7
M. Wt: 148.17 g/mol
InChI Key: FXJZRDQREHTBKN-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)pyridine is an organic compound that belongs to the class of azides and pyridines It is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-azidoethyl)pyridine typically involves the reaction of 4-(2-bromoethyl)pyridine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The general reaction scheme is as follows:

4-(2-Bromoethyl)pyridine+Sodium azide4-(2-Azidoethyl)pyridine+Sodium bromide\text{4-(2-Bromoethyl)pyridine} + \text{Sodium azide} \rightarrow \text{4-(2-Azidoethyl)pyridine} + \text{Sodium bromide} 4-(2-Bromoethyl)pyridine+Sodium azide→4-(2-Azidoethyl)pyridine+Sodium bromide

Industrial Production Methods

Industrial production of 4-(2-azidoethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)pyridine can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products Formed

    Reduction: 4-(2-Aminoethyl)pyridine.

    Cycloaddition: 1,2,3-Triazole derivatives.

    Substitution: Corresponding substituted pyridine derivatives.

Scientific Research Applications

4-(2-Azidoethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.

    Biology: The compound can be used in bioconjugation reactions, where it serves as a linker between biomolecules.

    Industry: Used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive azido group.

Mechanism of Action

The mechanism of action of 4-(2-azidoethyl)pyridine depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)pyridine: A precursor in the synthesis of 4-(2-azidoethyl)pyridine.

    4-(2-Aminoethyl)pyridine: A reduction product of 4-(2-azidoethyl)pyridine.

    4-(2-Hydroxyethyl)pyridine: Another derivative with a hydroxyl group instead of an azido group.

Uniqueness

4-(2-Azidoethyl)pyridine is unique due to its azido group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in bioconjugation and materials science.

Biological Activity

Pyridine, 4-(2-azidoethyl)- is a significant compound in medicinal chemistry, characterized by its unique structure that includes a pyridine ring substituted with a 2-azidoethyl group. This structural feature enhances its biological activity and reactivity, making it a subject of interest for various pharmaceutical applications. This article delves into the biological activities, synthesis, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Pyridine 4 2 azidoethyl C9H10N4\text{Pyridine 4 2 azidoethyl }\quad C_9H_{10}N_4

The azido group (N3-N_3) is known for its high reactivity, which can be exploited in click chemistry and bioconjugation applications. The presence of the pyridine ring contributes to its pharmacological properties.

Biological Activity Overview

Pyridine derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and neuroactive properties. The unique azidoethyl substitution in Pyridine, 4-(2-azidoethyl)- may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer).
  • Mechanism of Action : Compounds similar to Pyridine, 4-(2-azidoethyl)- have shown to induce apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase enzymes .

Synthesis of Pyridine, 4-(2-azidoethyl)-

The synthesis of Pyridine, 4-(2-azidoethyl)- typically involves the following steps:

  • Starting Material : Pyridine.
  • Reagents : Azide sources such as sodium azide.
  • Reaction Conditions : Typically carried out under controlled temperature and inert atmosphere to prevent decomposition of the azide group.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in K562 cells via PARP cleavage
AntimicrobialExhibits activity against Gram-positive bacteria
NeuroactivePotential anxiolytic effects observed in studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring significantly influence the biological activity of derivatives. For example:

  • Substituent Effects : Increasing the bulkiness of substituents at specific positions generally reduces activity, highlighting the importance of careful structural design in drug development .

Properties

CAS No.

117377-80-7

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4-(2-azidoethyl)pyridine

InChI

InChI=1S/C7H8N4/c8-11-10-6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2

InChI Key

FXJZRDQREHTBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCN=[N+]=[N-]

Origin of Product

United States

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